molecular formula C20H14N2O B326299 N-(4-cyanophenyl)-4-phenylbenzamide

N-(4-cyanophenyl)-4-phenylbenzamide

Cat. No.: B326299
M. Wt: 298.3 g/mol
InChI Key: YORGAZALAHCVHV-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-4-phenylbenzamide: is an organic compound that features a biphenyl structure with a carboxamide group and a cyanophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-4-phenylbenzamide typically involves the reaction of 4-cyanophenylamine with 4-biphenylcarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-4-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-(4-cyanophenyl)-4-phenylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-4-phenylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)glycine
  • N-(4-cyanophenyl)thiourea
  • 4-cyanophenyl-4’-n-octylbenzoate

Uniqueness

N-(4-cyanophenyl)-4-phenylbenzamide stands out due to its unique biphenyl structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability, specific reactivity, and potential for diverse applications in various fields .

Properties

Molecular Formula

C20H14N2O

Molecular Weight

298.3 g/mol

IUPAC Name

N-(4-cyanophenyl)-4-phenylbenzamide

InChI

InChI=1S/C20H14N2O/c21-14-15-6-12-19(13-7-15)22-20(23)18-10-8-17(9-11-18)16-4-2-1-3-5-16/h1-13H,(H,22,23)

InChI Key

YORGAZALAHCVHV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C#N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C#N

Origin of Product

United States

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